2-Ethylimidazo[1,2-a]pyridine-6-carboxylic acid is a heterocyclic compound belonging to the imidazopyridine family, characterized by its unique structural features that facilitate various functionalizations. This compound has garnered attention in medicinal chemistry due to its potential applications, particularly as an antituberculosis agent against multidrug-resistant and extensively drug-resistant strains of tuberculosis.
The compound is cataloged under the Chemical Abstracts Service number 1248321-51-8 and has a molecular formula of C10H10N2O2, with a molecular weight of 190.2 g/mol. It is also recognized by its IUPAC name, 2-Ethylimidazo[1,2-a]pyridine-6-carboxylic acid, and can be found in various chemical databases such as PubChem and BenchChem.
2-Ethylimidazo[1,2-a]pyridine-6-carboxylic acid is classified as a heterocyclic aromatic compound. Its structure includes both nitrogen and carbon atoms arranged in a fused bicyclic system, which is significant for its biological activity.
The synthesis of 2-Ethylimidazo[1,2-a]pyridine-6-carboxylic acid can be achieved through several methods:
Technical details regarding the synthesis often highlight the need for controlled conditions to optimize yield and purity, as well as the importance of selecting appropriate catalysts or reagents to enhance reaction efficiency.
The molecular structure of 2-Ethylimidazo[1,2-a]pyridine-6-carboxylic acid features a fused bicyclic system comprising an imidazole ring and a pyridine ring:
This structural arrangement is crucial for its interaction with biological targets, particularly in drug development contexts.
The compound can participate in various chemical reactions typical of carboxylic acids and heterocycles:
These reactions are essential for modifying the compound to enhance its pharmacological properties or to create derivatives with improved activity.
The mechanism of action for 2-Ethylimidazo[1,2-a]pyridine-6-carboxylic acid primarily involves its interaction with biological pathways relevant to tuberculosis treatment. Compounds in this class have been shown to inhibit the growth of Mycobacterium tuberculosis by disrupting metabolic processes critical for bacterial survival.
Studies indicate that compounds similar to 2-Ethylimidazo[1,2-a]pyridine-6-carboxylic acid exhibit significant activity against multidrug-resistant tuberculosis strains, with minimum inhibitory concentrations ranging from 0.03 to 5.0 μM against Mycobacterium tuberculosis H37Rv strain .
Relevant analyses often include spectroscopic methods (NMR, IR) to confirm structure and purity.
The primary applications of 2-Ethylimidazo[1,2-a]pyridine-6-carboxylic acid are found in medicinal chemistry:
Tuberculosis (TB) remains a catastrophic global health crisis, with the World Health Organization (WHO) reporting approximately 10 million new cases and 1.5 million deaths annually as of 2023 data [4] [6]. The emergence of multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) strains has intensified this crisis, complicating treatment protocols and increasing mortality rates. In 2023 alone, ~410,000 new MDR-TB cases were documented, highlighting the critical therapeutic gap for novel agents that bypass existing resistance mechanisms [3] [4]. The WHO’s Global TB Programme emphasizes that conventional therapies like rifampicin and isoniazid are increasingly compromised, necessitating antimicrobial scaffolds with novel mechanisms of action [6]. This urgency has accelerated research into structurally innovative chemotypes, particularly the imidazo[1,2-a]pyridine carboxamides, which demonstrate nanomolar potency against resistant clinical isolates [2] [3].
Imidazo[1,2-a]pyridine-3-carboxamides (IPAs) represent a pharmacologically privileged class with exceptional antimycobacterial activity. Landmark studies identified several IPA derivatives exhibiting submicromolar minimum inhibitory concentrations (MICs) against Mycobacterium tuberculosis H37Rv and clinical MDR/XDR strains [2] [3]. Notably, compounds such as Q203 (Telacebec) and ND-09759 advanced to clinical evaluation due to their ability to inhibit the QcrB subunit of the mycobacterial cytochrome bc1 complex—a validated target absent in human mitochondria [3]. Structural analyses reveal that IPA derivatives achieve potency through:
Table 1: Potency of Representative Imidazo[1,2-a]pyridine Carboxamides Against M. tuberculosis
Compound | Core Structure | MIC vs H37Rv (μM) | MIC vs MDR-TB (μg/mL) | Target |
---|---|---|---|---|
Q203 | 2,6-Dimethyl IPA | 0.003 | 0.025–0.051 | QcrB (cytochrome bc1) |
ND-09759 | 2-Ethyl IPA | 0.004 | ≤0.028 | QcrB |
Compound 18* | 7-Chloro IPA | 0.004 | NT | Unknown |
Compound 12* | Dimethylaniline IPA | 0.05 | NT | Unknown |
Data from [2]; NT = Not Tested.
The core structure of 2-ethylimidazo[1,2-a]pyridine-6-carboxylic acid (CAS# 1248321-51-8) serves as a strategic intermediate for synthesizing novel carboxamides with enhanced antitubercular properties [1] [5]. Its molecular framework (C10H10N2O2; MW 190.20) features:
Table 2: Key SAR Insights Driving Optimization of 2-Ethylimidazo[1,2-a]pyridine-6-carboxylic Acid Derivatives
Structural Feature | Modification | Impact on Potency/Properties | Reference |
---|---|---|---|
C2 Substituent | Ethyl vs Methyl | ↑ Lipophilicity → Enhanced membrane penetration | [1] |
C6 Position | Carboxylic acid → Carboxamide | ↑ Target affinity; ↓ Plasma protein binding | [3] |
C7/C8 Substituents | Methyl (C7) → Chloro (C7) | 5-fold ↓ MIC (e.g., 0.02 μM → 0.004 μM) | [2] |
Amide Linker | Oxyethyl (-O-CH2-CH2-) vs Aminoethyl (-NH-CH2-CH2-) | 10-fold ↑ Potency (e.g., 0.25 μg/mL → 0.025 μg/mL) | [3] |
Aryl Group Electronics | 4-Bromophenoxy vs 4-Nitrophenoxy | Electron-withdrawing groups ↓ MIC (0.027 μg/mL vs 0.245 μg/mL) | [3] |
Optimization efforts prioritize three molecular domains:
CAS No.: 116714-47-7
CAS No.: 1937-54-8
CAS No.: 61772-92-7
CAS No.: 19275-47-9
CAS No.: 68143-83-9
CAS No.: